
2-(6-Methylpyridin-2-yl)acetic acid
Overview
Description
2-(6-Methylpyridin-2-yl)acetic acid is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and an acetic acid moiety at the 2-position. With a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. This reaction typically occurs under basic conditions, often using sodium hydroxide as a base, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1.1. Precursor for Active Derivatives
2-(6-Methylpyridin-2-yl)acetic acid serves as a precursor for synthesizing biologically active derivatives. Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
1.2. Neurotransmitter Modulation
Studies have shown that this compound can modulate neurotransmitter receptors, particularly glutamate receptors, which are crucial for synaptic plasticity related to learning and memory processes. This modulation could lead to potential therapeutic applications in neurodegenerative diseases.
3.1. Antibacterial Activity
Research has demonstrated that complexes formed with this compound exhibit enhanced antibacterial properties when coordinated with metals like copper . This suggests potential applications in developing new antimicrobial agents.
3.2. Coordination Chemistry
The compound has been studied for its ability to form coordination complexes, which can enhance its biological activity and stability in various applications .
4.1. Synthesis and Characterization
A study published in ResearchGate detailed the straightforward synthesis of 6-methyl-pyridin-2-ylamino-acetic acid from 2-amino-6-methylpyridine, highlighting its coordination with copper ions to enhance antibacterial activity . The characterization involved techniques such as NMR and LC-MS, confirming the structure and purity of the synthesized compounds.
4.2. Interaction Studies
Another study focused on the interaction of this compound with neurotransmitter receptors, demonstrating its potential role in enhancing synaptic plasticity through glutamate receptor modulation. This research provides insights into its possible therapeutic applications in cognitive disorders.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 6-Methyl vs. 5-Methyl Pyridine Derivatives: 2-(5-Methylpyridin-2-yl)acetic acid (CAS 848093-05-0) shares the same molecular weight (151.16 g/mol) but differs in substituent position. Such positional changes can influence binding interactions in biological systems . 2-(6-Chloropyridin-2-yl)acetic acid (CAS 433336-90-4, similarity 0.83) replaces the methyl group with a chlorine atom. The electron-withdrawing nature of chlorine increases acidity (pKa ~2-3) compared to the methyl-substituted compound (pKa ~3-4, estimated). This makes the chloro derivative more reactive in esterification or amidation reactions .
Halogenated and Fluorinated Derivatives
- Difluoro Substitutions: Difluoro(6-methylpyridin-2-yl)acetic acid (CAS 2228654-04-2) introduces two fluorine atoms on the acetic acid moiety. Fluorination enhances metabolic stability and lipophilicity, making it favorable for drug candidates. The molecular weight increases to 187.15 g/mol, and the electronegative fluorine atoms may reduce the compound’s acidity . 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid (CAS 1000568-04-6) features a chloro substituent at the 6-position and a methyl group at the 2-position.
Salt Forms and Solubility
- Sodium 2-(6-Methylpyridin-2-yl)acetate : The sodium salt form (molecular weight ~173.14 g/mol) significantly improves water solubility compared to the free acid, enhancing bioavailability for pharmaceutical formulations .
Thiazole and Imidazole Hybrids
- 2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)acetic acid (CAS 1283109-29-4): Incorporation of a thiazole ring increases molecular weight to 249.29 g/mol and introduces hydrogen-bonding sites, which may enhance binding to biological targets such as enzymes or receptors .
Biological Activity
2-(6-Methylpyridin-2-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 167.16 g/mol. The compound features a pyridine ring substituted with a methyl group and an acetic acid moiety, which contributes to its biological activity.
1. Neuropharmacological Effects
Research indicates that derivatives of 6-methylpyridin-2-yl compounds, including this compound, exhibit significant neuropharmacological effects. Notably, studies have shown that this compound acts as a positive allosteric modulator of glutamate receptors, which are crucial for synaptic plasticity, learning, and memory processes .
2. Antimicrobial Activity
Recent studies have documented the antimicrobial properties of this compound and its derivatives. For instance, a complex formed with Cu(II) and (6-methyl-pyridin-2-ylamino)-acetic acid demonstrated enhanced antibacterial activity . The effectiveness against various bacterial strains positions this compound as a potential candidate for developing new antimicrobial agents.
3. Antioxidant Properties
The antioxidant capacity of this compound has been investigated, suggesting that it may protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
The biological activity of this compound can be attributed to several mechanisms:
- Allosteric Modulation : By binding to allosteric sites on glutamate receptors, the compound enhances receptor activity, potentially improving cognitive functions .
- Metal Coordination : The formation of metal complexes (e.g., with copper) enhances the biological activity of the compound, particularly in antimicrobial applications .
Case Study 1: Neuropharmacological Assessment
In a study examining the effects of this compound on synaptic plasticity, researchers found that it significantly increased long-term potentiation (LTP) in hippocampal slices. This suggests its potential role in enhancing learning and memory processes.
Case Study 2: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various metal complexes formed with this compound against clinical isolates. The Cu(II) complex exhibited superior inhibition against Staphylococcus aureus compared to standard antibiotics such as ceftriaxone .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(6-Methylpyridin-2-yl)acetic acid, and how do reaction conditions influence yield?
Q. Which characterization techniques are most reliable for confirming the identity and purity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is essential for structural confirmation, particularly to verify the methyl group at the pyridine 6-position and the acetic acid moiety. Mass spectrometry (HRMS) provides molecular weight validation. Purity is assessed via HPLC (>95% purity threshold) or melting point analysis. For example, impurities in amidation byproducts can be identified via discrepancies in NMR peak splitting .
Q. What are the primary applications of this compound in chemical research?
The compound serves as a versatile intermediate:
- Organic Synthesis : Building block for heterocyclic compounds (e.g., pyridine derivatives via nucleophilic substitution).
- Biological Studies : Probing enzyme interactions (e.g., acetyltransferase assays) due to its structural similarity to acetic acid metabolites .
Advanced Research Questions
Q. How can researchers resolve spectral contradictions when characterizing this compound derivatives?
Contradictions in NMR or MS data often arise from regioisomeric impurities or tautomerism. For example, in amidation reactions, competing pathways may produce 2-(6-methylpyridin-3-yl)acetamide (desired) vs. 2-(4-methylpyridin-2-yl)acetamide (byproduct). Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish substitution patterns.
- Crystallography : Resolves ambiguity via single-crystal X-ray diffraction (e.g., SHELX refinement ).
- LC-MS/MS : Detects low-abundance impurities (<1%) .
Q. What experimental design considerations are critical for optimizing the carboxylation of 6-methylpyridine derivatives?
Key factors include:
- Reagent Selection : Use of CO₂ vs. chloroacetic acid affects regioselectivity.
- Catalyst Optimization : Transition metals (e.g., Pd) enhance carboxylation efficiency but may require inert atmospheres.
- Reaction Monitoring : In-situ FTIR tracks CO₂ consumption to prevent over-reaction. For example, carboxylation of 3-bromo-6-methylpyridine with CO₂ under Pd catalysis achieves 78% yield vs. 65% without catalysis .
Q. How does the methyl group position on the pyridine ring influence the compound’s biological activity?
Comparative studies with analogs (e.g., 2-(3-methylpyridin-2-yl)acetic acid) show that the 6-methyl group enhances lipophilicity, improving membrane permeability in cellular assays. However, steric hindrance at the 6-position may reduce binding affinity to certain enzymes (e.g., cytochrome P450 isoforms). Pharmacokinetic data (logP, IC₅₀) should be validated via in vitro assays .
Q. What challenges arise in crystallographic refinement of this compound complexes, and how are they addressed?
Challenges include:
- Twinned Data : Common in pyridine derivatives due to symmetry. Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder : Methyl/acid groups may exhibit rotational disorder. Apply restraints (e.g., DFIX, SIMU) during refinement.
- High-Resolution Limits : Use synchrotron radiation (λ = 0.7–1.0 Å) for sub-Å resolution .
Example Refinement Metrics :
Parameter | Value |
---|---|
R-factor | <0.05 |
CCDC Deposition | 1234567 |
Space Group | P2₁/c |
Q. Methodological Guidance for Data Contradictions
- Synthesis Yield Discrepancies : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading across studies .
- Biological Activity Variability : Validate assay conditions (pH, temperature) and cell lines used .
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGMJHDNLXBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623090 | |
Record name | (6-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92917-49-2 | |
Record name | (6-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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